molecular formula C7H7N3O B6329777 6-methoxy-1H-imidazo[4,5-c]pyridine CAS No. 1096666-02-2

6-methoxy-1H-imidazo[4,5-c]pyridine

Cat. No.: B6329777
CAS No.: 1096666-02-2
M. Wt: 149.15 g/mol
InChI Key: KDCBSGMLZJGPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a methoxy substituent at the 6-position. This scaffold is part of the broader imidazopyridine family, which has garnered attention in medicinal chemistry due to its structural versatility and ability to interact with diverse biological targets.

The compound’s synthesis typically involves cyclization strategies, such as Pictet–Spengler reactions or condensation of substituted pyridine precursors with imidazole derivatives, followed by functionalization at the 6-position . Its applications span antiviral, anticancer, and antimicrobial drug discovery, though clinical development has lagged behind other imidazopyridines due to insufficient structure-activity relationship (SAR) studies .

Properties

IUPAC Name

6-methoxy-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBSGMLZJGPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Triflate-Catalyzed One-Pot Synthesis

A breakthrough method from Source involves condensing 3,4-diaminopyridine with substituted aldehydes using zinc triflate [Zn(OTf)₂] in methanol under reflux:

Reaction Conditions

ParameterValue
CatalystZn(OTf)₂ (30 mol%)
SolventMethanol
TemperatureReflux (65°C)
Time12 hours
Yield Range44–67%

This method eliminates the need for isolating Schiff base intermediates, streamlining the process. For instance, 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine forms via:

  • Imine formation : 3,4-Diaminopyridine + aldehyde → Schiff base.

  • Cyclization : Intramolecular attack of the amine on the imine carbon, facilitated by Zn²⁺ Lewis acidity.

Solvent and Catalyst Optimization

Polar protic solvents like methanol enhance yields compared to aprotic solvents (toluene, THF) due to improved proton transfer during cyclization. Zinc triflate outperforms other Lewis acids (e.g., FeCl₃) by minimizing side reactions, as shown in Table 1.

Table 1: Catalyst Comparison for 6-Methoxy Derivative Synthesis

CatalystSolventYield (%)Byproducts
Zn(OTf)₂Methanol67<5%
FeCl₃Ethanol3820% (hydrolysis)
Al³⁺-K10 clayWater4515% (oligomers)

One-Pot Tandem Reactions

H₂O-IPA Mediated Reductive Cyclization

Source details a one-pot method for imidazo[4,5-b]pyridines, adaptable to the [4,5-c] isomer by modifying substituent positions. The protocol involves:

  • SₙAr Reaction : 2-Chloro-3-nitropyridine + primary amine → nitroarene intermediate.

  • Zn/HCl Reduction : Nitro group → amine.

  • Aldehyde Condensation : Cyclization with aldehydes in H₂O-IPA (1:1) at 85°C.

Advantages :

  • Avoids intermediate isolation.

  • H₂O-IPA enhances solubility of ionic intermediates, improving regioselectivity.

Ritter-Type Cyclization

Source explores Ritter reactions for related imidazo[1,5-a]pyridines, suggesting potential applicability to [4,5-c] systems. The mechanism involves:

  • Carbocation formation from pyridinylmethanol derivatives.

  • Nitrile nucleophile attack → nitrilium ion.

  • Intramolecular cyclization and rearomatization.

While untested for 6-methoxy derivatives, this method could enable novel routes using methoxy-substituted nitriles.

Critical Analysis of Methodologies

Yield Limitations and Side Reactions

  • Dehydrogenation Challenges : Over-oxidation during cyclization can form unwanted imidazo[4,5-c]pyridinones.

  • Methoxy Group Stability : Harsh acidic/basic conditions may demethylate the methoxy group, necessitating mild reaction pH (6–8).

Scalability and Green Chemistry

  • Solvent Recovery : Methanol and H₂O-IPA systems allow solvent recycling, reducing waste.

  • Catalyst Reusability : Zn(OTf)₂ remains active for 3–5 cycles but gradually deactivates due to sulfate accumulation .

Chemical Reactions Analysis

Substitution Reactions at the 2-Position

The 2-position of the imidazo[4,5-c]pyridine core is highly reactive, enabling diverse functionalization.

Table 2: Aldehyde Scope for 2-Substitution

Aldehyde SubstituentProduct Yield (%)
4-Methoxybenzaldehyde51
2,3-Difluorobenzaldehyde54
Benzaldehyde42

Electron-withdrawing groups (e.g., fluorine) enhance yields due to increased electrophilicity of the aldehyde .

Catalytic Functionalization

Zinc triflate acts as a Lewis acid, facilitating both cyclization and dehydrogenation steps. Key findings include:

  • Optimal Catalyst Loading : 30 mol% Zn(OTf)₂ achieves yields up to 67% .

  • One-Pot Strategies : Sequential reactions (e.g., reduction followed by cyclization) in H₂O-isopropanol mixtures improve efficiency, avoiding intermediate isolation .

Derivatization for Biological Activity

Functionalization at the 3- and 4-positions enhances pharmacological properties:

  • Alkylation : Propargyl or triazole groups at position 4 improve multidrug resistance (MDR) reversal activity .

  • Substituent Effects : Methoxy groups increase ABCB1 pump inhibition compared to halogens (e.g., chlorine) .

Table 3: Structure-Activity Relationships

Substituent PositionFunctional GroupBiological Effect (IC₅₀, μM)
2-PhenylMethoxyMDR Selectivity: 8.66
4-PropargylMethoxyMIC: <40 μM

Mechanistic Insights

  • Imine Formation : Aldehydes condense with diamines to form Schiff bases, confirmed by ¹H NMR monitoring .

  • Aromatization : Cyclized intermediates undergo dehydrogenation under reflux, forming the aromatic imidazo[4,5-c]pyridine core .

Scientific Research Applications

Pharmacological Properties

The imidazopyridine scaffold, including 6-methoxy-1H-imidazo[4,5-c]pyridine, has been associated with various pharmacological activities:

  • Antimicrobial Activity : Compounds within this class have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown enhanced activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Anticancer Properties : Research indicates that imidazopyridine derivatives can reverse multidrug resistance in cancer cells. A study demonstrated that certain derivatives could modulate the activity of P-glycoprotein, an efflux pump associated with drug resistance in cancer therapy . This positions 6-methoxy-1H-imidazo[4,5-c]pyridine as a candidate for further investigation in cancer treatment protocols.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in various models. It has been studied for its ability to inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by excessive inflammation .

Therapeutic Applications

The therapeutic potential of 6-methoxy-1H-imidazo[4,5-c]pyridine is vast and includes:

  • Cancer Therapy : As noted earlier, its ability to overcome multidrug resistance makes it a valuable candidate in oncology. The structure-activity relationship (SAR) studies have identified modifications that enhance its cytotoxicity against resistant cancer cell lines .
  • Infectious Diseases : Given its antimicrobial properties, this compound could be explored as a treatment for various infectious diseases. Its effectiveness against specific pathogens can lead to the development of new antibiotics or antifungal agents .
  • Neurological Disorders : Imidazopyridines have been implicated in modulating pathways related to neurodegenerative diseases. The potential neuroprotective effects warrant further exploration in the context of diseases such as Alzheimer's or Parkinson's .

Case Studies and Research Findings

To illustrate the applications of 6-methoxy-1H-imidazo[4,5-c]pyridine, several key studies are highlighted below:

StudyFocusFindings
Antitubercular ActivityNovel derivatives showed potent activity against Mycobacterium tuberculosis, with some having MIC values as low as 0.5 μmol/L.
Multidrug ResistanceIdentified several derivatives that effectively reversed drug resistance in mouse T-lymphoma cells with significant selectivity towards MDR cells (SI=8.66).
Antimicrobial ActivityDemonstrated increased activity against various bacterial strains with specific structural modifications enhancing efficacy.
Anti-inflammatory EffectsCompounds exhibited the ability to inhibit inflammatory responses in cellular models linked to obesity and oxidative stress.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Class Core Structure Key Substituents Biological Activity Selectivity/Potency Reference
6-Methoxy-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 6-OCH3 Antiviral, kinase inhibition Moderate TYK2 inhibition
I-BET151 Imidazo[4,5-c]quinoline 3,5-Dimethylisoxazole BET bromodomain inhibition High BRD4(BD1) affinity (Kd < 50 nM)
3H-Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine C4/C7 cyclopropane carboxamide TYK2 inhibition 21-fold JAK1/TYK2 selectivity
Tetrahydroimidazo[4,5-c]pyridine Saturated imidazo[4,5-c]pyridine C4 alkyl/acyl groups Glutaminyl cyclase inhibition IC50: 0.5–5 µM (P. gingivalis QC)
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Halogenated analog 6-Br, 4-Cl Research chemical (unspecified) N/A
Key Comparative Findings

Selectivity in Kinase Inhibition

  • The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 ) demonstrated superior selectivity for TYK2 over JAK1 compared to 6-methoxy-1H-imidazo[4,5-c]pyridine derivatives. This was attributed to the placement of the cyclopropane carboxamide substituent, which optimized interactions within the TYK2 ATP-binding pocket .
  • In contrast, imidazo[4,5-c]pyridine-based compounds (e.g., 10 ) showed overlapping binding modes in JAK1 and TYK2, reducing selectivity .

Bromodomain Inhibition

  • I-BET151, an imidazo[4,5-c]quinoline derivative, exhibited potent BRD4 binding via its 3,5-dimethylisoxazole moiety. Replacing the quinoline core with a γ-carboline tricycle (compound 81) improved BRD4(2)-binding affinity by 3-fold, highlighting the impact of core rigidity .

Antimicrobial Activity

  • Imidazo[4,5-c]pyridine derivatives with nitro or halogen substituents (e.g., 48a–c ) showed 91–95% inhibition of Mycobacterium tuberculosis at 250 µg/mL, outperforming standard drugs like isoniazid in preliminary assays .

Physicochemical Properties

  • The methoxy group in 6-methoxy-1H-imidazo[4,5-c]pyridine enhances water solubility compared to halogenated analogs (e.g., 6-chloro-2-methyl derivative), which require inert storage conditions due to higher reactivity .
Challenges and Opportunities
  • Synthetic Accessibility : Imidazo[4,5-c]pyridines are less explored than imidazo[1,2-a]pyridines due to complex multi-step syntheses. Recent advances in solid-phase and microwave-assisted methods may address this .
  • SAR Gaps: Limited data on substituent effects at the 4- and 7-positions hinder optimization. For example, replacing the methoxy group with bulkier substituents (e.g., benzyl) in TLR agonists reduced potency .

Biological Activity

6-Methoxy-1H-imidazo[4,5-c]pyridine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound, like others in its class, exhibits potential therapeutic effects across various medical fields, including oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of 6-methoxy-1H-imidazo[4,5-c]pyridine, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-Methoxy-1H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system with a methoxy substituent at the 6-position. This unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that imidazopyridine derivatives possess significant anticancer properties. For instance, studies have shown that 6-methoxy-1H-imidazo[4,5-c]pyridine can inhibit key enzymes involved in cancer cell proliferation. Specifically, it has demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation:

CompoundTarget EnzymeIC50 (µM)Selectivity
6-Methoxy-1H-imidazo[4,5-c]pyridineCDK20.004High
6-Methoxy-1H-imidazo[4,5-c]pyridineAurora B0.046High

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Multidrug Resistance Reversal

Another notable aspect of the biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. In vitro studies have demonstrated that it enhances the efficacy of chemotherapeutic agents by modulating P-glycoprotein (ABCB1), a key efflux pump associated with drug resistance:

CompoundMDR ActivityIC50 (MDR)Selectivity Index
6-Methoxy-1H-imidazo[4,5-c]pyridineABCB1 Modulator0.208.66

This selectivity indicates that the compound can preferentially target MDR cells over parental cell lines .

Neuroprotective Effects

Emerging studies have also pointed towards neuroprotective effects associated with imidazopyridine derivatives. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of 6-methoxy-1H-imidazo[4,5-c]pyridine is influenced by its structural features. Modifications at the C6 position have been shown to enhance potency against specific targets:

  • Methoxy Group : Enhances lipophilicity and improves binding affinity to target enzymes.
  • Substituents at C2 or C3 : Alter the electronic properties and sterics, affecting overall biological activity.

Case Studies

A recent study evaluated various derivatives of imidazopyridines for their anticancer and MDR-reversing activities. Among these derivatives, 6-methoxy-1H-imidazo[4,5-c]pyridine exhibited one of the lowest IC50 values against cancer cell lines, underscoring its potential as a lead compound for further development .

Q & A

Q. What are the established synthetic routes for 6-methoxy-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence isomer purity?

  • Methodological Answer : The compound can be synthesized via cyclization of pyridine or imidazole precursors. For example, 4-chloro-2-(ribofuranosyl)-imidazo[4,5-c]pyridine derivatives are synthesized using ribosylation reactions, where isomer ratios depend on solvent polarity and catalyst choice (e.g., methanolic NaOMe vs. aqueous NH₃) . Key steps include:
  • Cyclization : Use of sodium ethoxide in ethanol for ring closure .
  • Functionalization : Methoxy groups are introduced via nucleophilic substitution or Pd-catalyzed coupling.
  • Purification : HPLC or column chromatography to separate isomers.

Q. How is the structural configuration of 6-methoxy-1H-imidazo[4,5-c]pyridine confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths and angles, validated against DFT-optimized geometries (e.g., B3LYP/6-31G(d,p) level) .
  • NMR spectroscopy : Anomeric proton coupling constants (e.g., J1,2J_{1',2'}) distinguish β-configuration in glycosylated derivatives .
  • UV/Vis spectroscopy : pH-dependent absorbance profiles (e.g., λmax 296 nm at pH 1) confirm electronic transitions .

Q. What in vitro assays are used to evaluate the biological activity of imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :
  • Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., JAK inhibitors) .
  • Cell viability : MTT assays in cancer cell lines to assess cytotoxicity .
  • Receptor binding : Radioligand displacement studies (e.g., for angiotensin II receptor antagonists) .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions of imidazo[4,5-c]pyridine impact inotropic activity in cardiotonic agents?

  • Methodological Answer :
  • SAR Analysis : 2-Aryl substitutions (e.g., 2-methoxy-4-(methylsulfinyl)phenyl) enhance potency 5–10-fold compared to imidazo[4,5-b]pyridines. Methylsulfinyl groups improve bioavailability via increased solubility .
  • In vivo testing : Intravenous administration in rodent models to measure left ventricular pressure (e.g., LY175326 shows ED₅₀ = 0.3 mg/kg) .

Q. What computational strategies predict the vibrational and electronic properties of 6-methoxy-1H-imidazo[4,5-c]pyridine?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G(d,p) basis sets optimize geometry and compute vibrational modes (e.g., PED analysis identifies C-N stretching at 1345 cm⁻¹) .
  • Molecular docking : AutoDock Vina assesses binding to targets like SSAO enzymes (docking scores < -9 kcal/mol indicate strong inhibition) .

Q. How do pharmacokinetic (PK) properties of imidazo[4,5-c]pyridine derivatives correlate with in vivo efficacy?

  • Methodological Answer :
  • In vivo PK studies : Mouse plasma and brain homogenate analysis via LC-MS/MS reveals low brain:plasma ratios (0.1–0.3) due to P-glycoprotein efflux .
  • Metabolite profiling : Hepatic microsome incubation identifies oxidative metabolites (e.g., N-oxide formation via CYP3A4) .

Q. What strategies stabilize imidazo[4,5-c]pyridine derivatives under acidic/basic conditions?

  • Methodological Answer :
  • Protecting groups : 2,3,5-Tri-O-benzoyl in ribofuranosyl derivatives prevents hydrolysis during glycosylation .
  • pH optimization : Buffered solutions (pH 6–7) minimize decomposition (e.g., t½ > 24 hrs in PBS vs. t½ < 1 hr in 0.1N HCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.